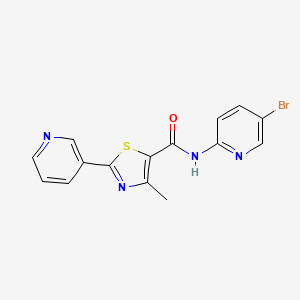

N-(5-bromo-2-pyridinyl)-4-methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide

Overview

Description

Synthesis Analysis

The synthesis of similar compounds often involves multi-step reactions, including nucleophilic substitution, cyclization, and bromination. For instance, compounds with related structures have been synthesized through reactions involving starting materials like 5-bromoindazole-3-carboxylic acid methylester, undergoing arylation and conversion to diethylamide forms (Anuradha et al., 2014)(Anuradha et al., 2014). These processes highlight the complexity and intricacy involved in synthesizing such compounds, necessitating precise control over reaction conditions to achieve the desired product.

Molecular Structure Analysis

The molecular structure of compounds closely related to "N-(5-bromo-2-pyridinyl)-4-methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide" has been elucidated using techniques like X-ray diffraction, revealing details about bond lengths, angles, and crystal packing. For example, stereochemical investigations using nuclear magnetic resonance spectroscopy (NMR) have provided insights into the configurations of stereogenic centers in similar molecules (Demir-Ordu et al., 2015)(Demir-Ordu et al., 2015). Such analyses are crucial for understanding the 3D arrangement of atoms within the molecule, which significantly influences its reactivity and properties.

Chemical Reactions and Properties

The chemical reactivity of "N-(5-bromo-2-pyridinyl)-4-methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide" and related compounds involves interactions that can lead to the formation of various derivatives. For instance, reactions with substituted phenylhydroxyamines have led to the synthesis of novel compounds with specific insecticidal and fungicidal activities (Zhu et al., 2014)(Zhu et al., 2014). These reactions often involve catalytic systems and specific reagents that enable the introduction or modification of functional groups, thereby altering the compound's chemical properties.

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, of similar compounds have been determined through various analytical techniques. These properties are influenced by the molecular structure and play a critical role in the compound's behavior in different environments (Yıldırım et al., 2005)(Yıldırım et al., 2005).

Chemical Properties Analysis

The chemical properties, such as reactivity towards other chemicals, stability under various conditions, and acid-base behavior, are essential for understanding the potential applications and handling of "N-(5-bromo-2-pyridinyl)-4-methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide." Studies on related compounds have shown a range of reactivities and stability profiles, which are crucial for their practical applications (Wei et al., 2012)(Wei et al., 2012).

Scientific Research Applications

Synthesis and Characterization

Synthesis Techniques : Research includes the synthesis of brominated and diazo-coupled pyridinethiones, leading to the creation of isothiazolopyridines, pyridothiazines, and pyridothiazepines. These compounds are known for their significant biological activities, with synthesis methods employing both conventional and microwave-assisted techniques for enhanced efficiency (Youssef et al., 2012).

Crystallographic Analysis : Detailed structural elucidation of related compounds has been achieved through crystallography. For example, the crystal structure of 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide was determined, offering insights into molecular interactions and packing within the crystal lattice (Anuradha et al., 2014).

Biological Activities : Although the direct research on N-(5-bromo-2-pyridinyl)-4-methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide is not highlighted, related studies have explored the biological activities of analogous structures. For instance, novel dicationic imidazo[1,2-a]pyridines showed promising antiprotozoal activities, which underscores the potential medicinal value of similar compounds (Ismail et al., 2004).

properties

IUPAC Name |

N-(5-bromopyridin-2-yl)-4-methyl-2-pyridin-3-yl-1,3-thiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11BrN4OS/c1-9-13(14(21)20-12-5-4-11(16)8-18-12)22-15(19-9)10-3-2-6-17-7-10/h2-8H,1H3,(H,18,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPQBFTPKPNHRML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CN=CC=C2)C(=O)NC3=NC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11BrN4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-bromopyridin-2-yl)-4-methyl-2-(pyridin-3-yl)-1,3-thiazole-5-carboxamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-acetylphenyl)-3-[(dimethylamino)sulfonyl]benzamide](/img/structure/B4582376.png)

![2-ethyl-1-{[1-(2-furoyl)piperidin-4-yl]carbonyl}piperidine](/img/structure/B4582384.png)

![N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-3-yl]-N'-(2,3-dichlorophenyl)thiourea](/img/structure/B4582390.png)

![2-(2-fluorophenyl)-3-[4-(1-pyrrolidinyl)phenyl]acrylonitrile](/img/structure/B4582412.png)

![2,6-dimethoxy-4-{[2-(4-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl acetate](/img/structure/B4582418.png)

![methyl 4-cyano-3-methyl-5-{[5-(2-nitrophenyl)-2-furoyl]amino}-2-thiophenecarboxylate](/img/structure/B4582429.png)

![2-(4-methylphenyl)-3-[3-(trifluoromethyl)phenyl]-4(3H)-quinazolinone](/img/structure/B4582437.png)

![5-[(4-bromo-1H-pyrazol-1-yl)methyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B4582438.png)

![N-(3-methoxypropyl)-2-[(4-nitrophenyl)acetyl]hydrazinecarbothioamide](/img/structure/B4582444.png)

![N-[amino(imino)methyl]-4-{[3-(2,4-dimethoxyphenyl)-3-oxo-1-propen-1-yl]amino}benzenesulfonamide](/img/structure/B4582452.png)

![2-[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B4582453.png)